peptide methionine-tyrosine
Description
Properties
CAS No. |
135316-81-3 |
|---|---|
Molecular Formula |
C16H15FN2O4 |
Synonyms |
peptide methionine-tyrosine |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Properties
Peptide methionine-tyrosine exhibits notable antioxidant activities, which are crucial for combating oxidative stress in biological systems. Research has shown that the antioxidant capacity of dipeptides can be predicted based on their molecular structure and electronic properties.
Structure-Functional Relationship
A study utilized quantum chemical methods to analyze the antioxidant properties of tyrosine and methionine dipeptides. The findings indicated that modifications to the peptide structure significantly influenced their antioxidant activity against radicals such as ABTS (2,2′-Azino-bis-(3-ethyl-benzothiazoline-6-sulfonate)). Specifically, dipeptides with N-terminal tyrosine showed higher antioxidant capacities compared to those with C-terminal tyrosine .
| Dipeptide Structure | Antioxidant Capacity (µmol TE/µmol) |
|---|---|
| N-Terminal Tyr | 4.81 ± 0.10 |
| C-Terminal Tyr | 1.70 ± 0.27 |
| Free Tyrosine | Reference Value |
Pharmaceutical Applications
This compound has potential pharmaceutical applications, particularly in the development of bioactive peptides that serve as therapeutic agents.
Antidiabetic and Anticancer Agents
Bioactive peptides derived from food proteins, including methionine-tyrosine, have been explored for their antidiabetic and anticancer properties. For instance, certain peptide hydrolysates have been shown to inhibit angiotensin-converting enzyme (ACE), which is relevant in managing hypertension and diabetes .
Anti-inflammatory Effects
Studies have reported that peptides derived from chicken liver hydrolysates can induce antioxidant enzymes in vivo, thereby reducing inflammation and oxidative damage in animal models . The incorporation of such peptides into functional foods could enhance their health benefits.
Material Science Applications
The unique properties of this compound also extend to material sciences, particularly in the development of biomaterials.
Tyrosine-Rich Peptides
Research has highlighted the use of tyrosine-rich peptides for assembling materials with specific functionalities. These peptides can be modified to enhance their properties for applications in drug delivery systems and tissue engineering .
Case Study: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of various dipeptides, methionine-tyrosine was found to exhibit significant protective effects against oxidative stress in cultured cells. The experiment demonstrated that cells treated with this dipeptide had reduced levels of reactive oxygen species compared to untreated controls .
Case Study: Anticancer Potential
Another study investigated the cytotoxic effects of this compound on human colorectal cancer cell lines. The results indicated that this dipeptide inhibited cell proliferation significantly more than control treatments, suggesting its potential as a therapeutic agent against cancer .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of PMY and Related Peptides
Evolutionary Relationships
PMY represents an ancestral form of the PP family, predating gene duplication events that gave rise to NPY, PYY, and PP in jawed vertebrates . Agnathans lack separate NPY and PYY genes, suggesting PMY fulfills roles later divided among specialized peptides in higher vertebrates .
Table 2: Evolutionary Divergence of the PP Family
| Evolutionary Event | Outcome | Example Organisms |
|---|---|---|
| Ancestral gene duplication (~500 MYA) | NPY and PYY/PP precursor gene split | Agnathans (PMY-only) |
| Secondary duplication (~300 MYA) | PYY and PP gene separation | Teleost fish, mammals |
| Functional specialization | NPY (nervous system), PYY (gut), PP (pancreas) | Mammals, birds |
Functional and Biochemical Comparisons
Nitration and Oxidation Susceptibility
The Met-Tyr motif in PMY influences tyrosine modification dynamics. Studies on model peptides show that methionine adjacent to tyrosine enhances nitration and oxidation under oxidative stress (e.g., peroxynitrite exposure) .
Table 3: Nitration/Oxidation Trends in PP Family Peptides
Conflicting Findings :
Functional Roles
Preparation Methods
Resin Selection and Amino Acid Loading
Peptide methionine-tyrosine is typically synthesized via Fmoc (fluorenylmethoxycarbonyl)-based SPPS. A 2-chlorotrityl chloride (2-CTC) resin or Wang resin is employed for carboxyl-terminal anchoring. For instance, 2-CTC resin activated with thionyl chloride in dichloromethane (DCM) achieves a loading capacity of 0.86 mmol/g when coupled with Fmoc-Asp(tBu)-OH. Wang resin functionalized via Mitsunobu reaction with Fmoc-Tyr(tBu)-OCH₃ is another viable option for tyrosine-terminal peptides.
Fmoc Deprotection and Coupling Reactions
Fmoc removal is performed using 20% piperidine in dimethylformamide (DMF) for 7 minutes per cycle. Methionine and tyrosine residues are incorporated using N,N′-diisopropylcarbodiimide (DIC) and OxymaPure as coupling agents at a 1:1:1 molar ratio (amino acid/DIC/Oxyma) for 45 minutes. Tyrosine’s phenolic hydroxyl group is protected with tBu, while methionine’s thioether group remains unprotected but requires careful handling to avoid oxidation.
Protection Schemes and Side Reaction Mitigation
Tyrosine Protection
The tBu group is the standard choice for tyrosine protection, ensuring stability during TFA-mediated cleavage. In cyclic peptide syntheses, nitro (NO₂) groups are occasionally used for tyrosine side-chain modifications, followed by reduction to amine (-NH₂) for subsequent cyclization.
Methionine Reactivity Challenges
Methionine’s thioether group is prone to oxidation (forming methionine sulfoxide/sulfone) and S-alkylation (forming sulfonium salts) during acidic cleavage. These side reactions are acid-catalyzed and exacerbated by residual carbocations generated during deprotection.
Cleavage and Deprotection Optimization
TFA-Based Cocktails with Scavengers
Optimal cleavage conditions for methionine-tyrosine peptides involve TFA cocktails tailored to suppress oxidation and alkylation (Table 1). For peptides containing cysteine or tryptophan, TFA/Anisole/TMSCl/Me₂S/Triisopropylsilane (TIS) (85:5:5:5:5) with 1 mg/mL triphenylphosphine (PPh₃) eradicated methionine sulfoxide formation and reduced S-alkylation to <6%. For simpler sequences, TFA/Anisole/TMSCl/Me₂S (85:5:5:5) achieved 93.1% target peptide purity.
Table 1. Cleavage Condition Comparison for Methionine-Tyrosine Peptides
| Condition (TFA-based) | Target Peptide Purity (%) | Methionine Sulfoxide (%) | S-Alkylation (%) |
|---|---|---|---|
| TFA/TIS/H₂O (95:2.5:2.5) | 74.8 | 1.6 | 23.6 |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) | 93.1 | 0.14 | 6.7 |
| TFA/Anisole/TMSCl/TIS/Me₂S + PPh₃ | 94.5 | 0 | 5.4 |
Post-Cleavage Sulfonium Salt Reversal
S-tert-butylated methionine residues, formed during cleavage, are reversed by heating the crude peptide in 5% acetic acid at 40°C for 24 hours, achieving >95% conversion to free methionine.
Purification and Characterization
Precipitation and Lyophilization
Post-cleavage, peptides are precipitated in chilled diethyl ether, centrifuged, and lyophilized after aqueous dissolution. This step removes scavengers and organic byproducts.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5–95% acetonitrile/water gradient, 0.1% formic acid) resolves methionine-tyrosine peptides from impurities. LC-MS confirms molecular weight (e.g., m/z 662.45 for Ac-MEEPD-OH).
Challenges and Strategic Solutions
Tyrosine Side-Chain Modifications
Unprotected tyrosine residues may undergo sulfation or nitration under harsh conditions. The tBu group remains stable during standard SPPS but requires TFA for removal.
Case Study: Synthesis of Ac-Met-Tyr-OH
Stepwise Protocol
-
Resin Loading : Fmoc-Tyr(tBu)-OH loaded onto 2-CTC resin using DIC/OxymaPure.
-
Methionine Coupling : Fmoc-Met-OH coupled under identical conditions.
-
Cleavage : TFA/Anisole/TMSCl/Me₂S (85:5:5:5) for 1 hour at 25°C.
-
Post-Treatment : 5% acetic acid at 40°C for 24 hours.
-
Purification : HPLC (C18 column, 0.1% formic acid gradient).
Q & A
Basic Research Questions
Q. How is peptide methionine-tyrosine structurally characterized, and what analytical techniques are essential for confirming its identity?
- Methodological Answer : Structural characterization requires tandem mass spectrometry (MS/MS) to determine the amino acid sequence and nuclear magnetic resonance (NMR) spectroscopy for conformational analysis. Oxidation-prone residues like methionine necessitate adjustments in mass spectrometry parameters to account for modifications (e.g., −16 Da for oxidation) . For novel peptides, purity must be validated via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, as outlined in peptide synthesis guidelines .
Q. What biological roles have been identified for this compound in comparative endocrinology?
- Methodological Answer : Studies in lamprey (Petromyzon marinus) reveal its homology to neuropeptide Y (NPY) and peptide YY (PYY), suggesting roles in intestinal regulation. Research protocols include isolating the peptide from tissue extracts, followed by Edman degradation for sequencing and competitive binding assays to assess receptor interactions .
Q. What criteria should guide the selection of this compound for targeted assays like MRM (Multiple Reaction Monitoring)?
- Methodological Answer : Prioritize peptides with minimal post-translational modifications (PTMs) and avoid cysteine/methionine residues when possible. If unavoidable, account for oxidation (−16 Da) and carbamidomethylation (−57 Da) in precursor/product ion calculations. Phosphosite quantification requires peptides with non-clustered phosphorylation sites to ensure assay specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities of this compound, such as its antioxidant vs. pro-inflammatory effects?
- Methodological Answer : Discrepancies may arise from model-specific variables (e.g., cell type, oxidative stress inducers). Standardize experimental conditions using validated assays (e.g., AAPH-induced oxidative stress models) and include controls for gut microbiome-mediated metabolism, which can alter peptide activity. Meta-analyses of genetic association studies (e.g., HRSD17-linked loci) may clarify context-dependent mechanisms .
Q. What strategies optimize enzymatic hydrolysis for isolating this compound from complex protein matrices?
- Methodological Answer : Use substrate-specific proteases (e.g., trypsin, chymotrypsin) and optimize pH/temperature to maximize yield. Monitor hydrolysis efficiency via SDS-PAGE and quantify peptides using LC-MS/MS. For scale-up, employ immobilized enzyme reactors to enhance stability and reusability .
Q. How should researchers address challenges in synthesizing this compound with high purity, particularly oxidation during solid-phase synthesis?
- Methodological Answer : Incorporate methionine sulfoxide-resistant protecting groups (e.g., Fmoc-Met-OH) and reduce oxidation via inert argon atmospheres. Post-synthesis, purify using reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent. Validate purity via MALDI-TOF MS and amino acid analysis .
Q. What integrative approaches link this compound’s metabolic interactions (e.g., methionine-tyrosine/guanosine pairs) to depression-related pathways?
- Methodological Answer : Combine differential partial correlation network analysis with GWAS data to identify metabolite-genetic interactions. For example, escitalopram exposure studies highlight gut microbiome-mediated shifts in methionine-tyrosine metabolism, requiring multi-omics integration (metabolomics, transcriptomics) .
Methodological Considerations for Data Interpretation
Q. How can conflicting results in conformational studies of this compound be reconciled?
- Answer : Variations in solvent systems (e.g., aqueous vs. lipid-rich environments) may alter peptide folding. Use circular dichroism (CD) spectroscopy under physiologically relevant conditions and compare with computational models (e.g., molecular dynamics simulations) to validate structural hypotheses .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in antioxidant assays?
- Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to quantify IC50 values. Include bootstrap resampling to assess confidence intervals and validate via ANOVA with post-hoc Tukey tests for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
